Famotidine propanamide
CAS No.: 76824-16-3
VCID: VC0194838
Molecular Formula: C8H13N5OS2
Molecular Weight: 259.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | Famotidine propanamide is a histamine H2-receptor antagonist that inhibits stomach acid production and is commonly used to treat peptic ulcer disease and gastroesophageal reflux disease . It is also known as Famotidine Impurity D . Famotidine propanamide has a molecular weight of 259.4 g/mol and the molecular formula C8H13N5OS2 . The new impurity is also useful as a reference marker for analysis of famotidine and pharmaceutical compositions thereof . Famotidine, used to treat duodenal/gastric ulcers, is chemically known as N-(aminosulfonyl)-3-[[[2-[(diaminomethylene)amino]-4-thiazolyl] methyl] thio] propanimidamide . Famotidine propanamide is related to Famotidine Related Compound F, also known as Famotidine propionic acid, which has the molecular formula C8 H13 N5 O S2 and accurate mass of 259.0562 . Another similar compound is Famotidine sulfamoyl propanamide, which has the molecular formula C8H14N6O3S3 and a molecular weight of 338.4 g/mol . |
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CAS No. | 76824-16-3 |
Product Name | Famotidine propanamide |
Molecular Formula | C8H13N5OS2 |
Molecular Weight | 259.4 g/mol |
IUPAC Name | 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanamide |
Standard InChI | InChI=1S/C8H13N5OS2/c9-6(14)1-2-15-3-5-4-16-8(12-5)13-7(10)11/h4H,1-3H2,(H2,9,14)(H4,10,11,12,13) |
Standard InChIKey | BLXXXPVCYVHTQA-UHFFFAOYSA-N |
SMILES | C1=C(N=C(S1)N=C(N)N)CSCCC(=O)N |
Canonical SMILES | C1=C(N=C(S1)N=C(N)N)CSCCC(=O)N |
Appearance | White to light yellow Solid |
Purity | > 95% |
Synonyms | 3-[[[2-[(Aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]propanamide; USP Famotidine Related Compound C; |
PubChem Compound | 12760738 |
Last Modified | Apr 15 2024 |
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